molecular formula C7H7ClN2O B146135 2-chloro-N-methylisonicotinamide CAS No. 131418-11-6

2-chloro-N-methylisonicotinamide

Cat. No. B146135
Key on ui cas rn: 131418-11-6
M. Wt: 170.59 g/mol
InChI Key: HZCPKEZVYGEGEN-UHFFFAOYSA-N
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Patent
US06586423B2

Procedure details

2-Chloro-isonicotinic acid (12-1, 5.15 g, 32.7 mmol) was stirred in 65 mL anhydrous THF under N2. The reaction (not homogeneous) was cooled to 0° C. and oxalyl chloride (2.85 mL, 32.7 mmol) was added, followed by addition of 1 drop anh DMF. Slight bubbling occurs. The reaction was allowed to warm to RT. After 4 h reaction is homogeneous and after a total of 5 h the reaction was quickly added by pipet to a solution of methylamine (7.11 g, 228 mmol) in EtOH (20 mL). The resulting solution was concentrated in vacuo and diluted with sat NaHCO3 (aq). The solution was extracted 3× with EtOAc and the organic extracts were dried over Na2SO4, filtered ands concentrated to provide the titled compound. 1H NMR (CDCl3) δ8.50 (d, 1H, J=5.1 Hz), 7.66 (s, 1H), 7.53 (d, 1H, J=5.1 Hz), 6.36 (bs, 1H), 3.04 (d, 2H, J=5.0 Hz).
Quantity
5.15 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
2.85 mL
Type
reactant
Reaction Step Two
Quantity
7.11 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5](O)=[O:6].C(Cl)(=O)C(Cl)=O.[CH3:17][NH2:18]>C1COCC1.CN(C=O)C.CCO>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5]([NH:18][CH3:17])=[O:6]

Inputs

Step One
Name
Quantity
5.15 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=CN1
Name
Quantity
65 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.85 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
7.11 g
Type
reactant
Smiles
CN
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction (not homogeneous)
CUSTOM
Type
CUSTOM
Details
Slight bubbling
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
CUSTOM
Type
CUSTOM
Details
After 4 h reaction
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with sat NaHCO3 (aq)
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted 3× with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered ands
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)NC)C=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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